molecular formula C15H12O3 B031767 2-Oxo-3-(4-phenylphenyl)propanoic acid CAS No. 91853-46-2

2-Oxo-3-(4-phenylphenyl)propanoic acid

Cat. No. B031767
CAS RN: 91853-46-2
M. Wt: 240.25 g/mol
InChI Key: YLSFJNHIOYAOHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04610816

Procedure details

40 g of Potassium t-butoxide was added to 150 ml of diethyl oxalate in small portions with stirring. After the initial exothermic reaction subsided, the reaction mixture was heated on a steam bath under nitrogen in order to dissolve solids. After cooling down to room temperature, 79 g of 4-biphenyl acetic acid methyl ester was added in one portion. The mixture was stirred at 60°-70° C. for 2 hours while low boiling material was removed under vaccum. On cooling to room temperature, the viscous residue was stirred with 200 ml of ether and 350 ml of water with cooling. The ether layer was separated and extracted once with 100 ml of water. The aqueous layers were combined, extracted once with ether, made acidic with concentrated HCl (cooling) and extracted with 2×300 ml of ether. Some solids did not dissolve in the ether layer and were filtered. The ether layer was then evaporated to dryness. and the semi solid residue was combined with the preceeding solids. A mixture of 160 ml of conc. HCl and 350 ml of acetic acid was added to the solids and heated under reflux for 21/2 hours. On cooling down to ca. 50° C. a solid preciptated, which was filtered and washed with 150 ml of water. The wet solid was stirred with 150 ml of acetonitrile for five minutes, then filtered and dried under high vaccum at room temperature for 3 hours. 42.2 g of the title compound m.p. 215°-218° C. were obtained.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
79 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CC(C)([O-])C.[K+].CO[C:9](=[O:23])[CH2:10][C:11]1[CH:16]=[CH:15][C:14]([C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)=[CH:13][CH:12]=1.C(OCC)(=O)[C:25]([O:27]CC)=[O:26]>>[C:17]1([C:14]2[CH:13]=[CH:12][C:11]([CH2:10][C:9](=[O:23])[C:25]([OH:27])=[O:26])=[CH:16][CH:15]=2)[CH:18]=[CH:19][CH:20]=[CH:21][CH:22]=1 |f:0.1|

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
150 mL
Type
reactant
Smiles
C(C(=O)OCC)(=O)OCC
Step Two
Name
Quantity
79 g
Type
reactant
Smiles
COC(CC1=CC=C(C=C1)C1=CC=CC=C1)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the initial exothermic reaction
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated on a steam bath under nitrogen in order
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve solids
STIRRING
Type
STIRRING
Details
The mixture was stirred at 60°-70° C. for 2 hours while low boiling material
Duration
2 h
CUSTOM
Type
CUSTOM
Details
was removed under vaccum
TEMPERATURE
Type
TEMPERATURE
Details
On cooling to room temperature
STIRRING
Type
STIRRING
Details
the viscous residue was stirred with 200 ml of ether and 350 ml of water
TEMPERATURE
Type
TEMPERATURE
Details
with cooling
CUSTOM
Type
CUSTOM
Details
The ether layer was separated
EXTRACTION
Type
EXTRACTION
Details
extracted once with 100 ml of water
EXTRACTION
Type
EXTRACTION
Details
extracted once with ether
EXTRACTION
Type
EXTRACTION
Details
extracted with 2×300 ml of ether
DISSOLUTION
Type
DISSOLUTION
Details
Some solids did not dissolve in the ether layer
FILTRATION
Type
FILTRATION
Details
were filtered
CUSTOM
Type
CUSTOM
Details
The ether layer was then evaporated to dryness
ADDITION
Type
ADDITION
Details
A mixture of 160 ml of conc. HCl and 350 ml of acetic acid
ADDITION
Type
ADDITION
Details
was added to the solids
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 21/2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
On cooling down to ca. 50° C. a solid preciptated
FILTRATION
Type
FILTRATION
Details
which was filtered
WASH
Type
WASH
Details
washed with 150 ml of water
STIRRING
Type
STIRRING
Details
The wet solid was stirred with 150 ml of acetonitrile for five minutes
Duration
5 min
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried under high vaccum at room temperature for 3 hours
Duration
3 h

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=CC=C(C=C1)CC(C(=O)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 42.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.